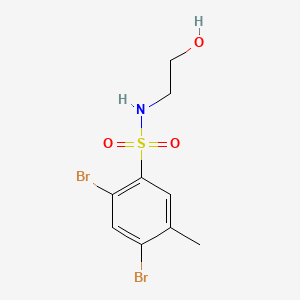
Zinc64
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc-64 is a stable isotope of zinc with an atomic number of 30 and a mass number of 64. It is one of the five stable isotopes of zinc, which also include zinc-66, zinc-67, zinc-68, and zinc-70 . Zinc-64 is naturally occurring and constitutes approximately 49.17% of natural zinc . This isotope is significant in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc-64 can be produced through the irradiation of enriched zinc targets using fast neutrons. The reaction involves the transformation of zinc-64 into copper-64 via the (n,p) reaction . This method requires a reactor-based setup with boron-nitride shielded sample holders to reduce thermal neutron flux and minimize the production of undesired isotopes .
Industrial Production Methods: Large-scale production of zinc-64 involves the use of accelerator neutrons. Natural zinc is irradiated with accelerator neutrons, and a combined thermal- and resin-separation method is employed to isolate zinc-64 from other isotopes . This method achieves a separation efficiency of 73% and a zinc recovery rate of 97% .
Types of Reactions:
-
Oxidation: Zinc-64 reacts with oxygen in moist air to form zinc(II) oxide. The reaction is represented as: [ 2 \text{Zn} + \text{O}_2 \rightarrow 2 \text{ZnO} ] Zinc(II) oxide is a white solid that turns yellow upon prolonged heating .
-
Reaction with Acids: Zinc-64 dissolves in dilute sulfuric acid to form zinc(II) ions and hydrogen gas: [ \text{Zn} + \text{H}_2\text{SO}_4 \rightarrow \text{Zn}^{2+} + \text{SO}_4^{2-} + \text{H}_2 ] In concentrated nitric acid, zinc-64 forms zinc nitrate, nitrogen dioxide, and water .
-
Reaction with Halogens: Zinc-64 reacts with gaseous bromine and iodine to form zinc bromide and zinc iodide, respectively .
Common Reagents and Conditions:
Acids: Sulfuric acid, nitric acid.
Halogens: Bromine, iodine.
Oxidizing Agents: Oxygen.
Major Products:
- Zinc(II) oxide (ZnO)
- Zinc sulfate (ZnSO₄)
- Zinc nitrate (Zn(NO₃)₂)
- Zinc bromide (ZnBr₂)
- Zinc iodide (ZnI₂)
Applications De Recherche Scientifique
Zinc-64 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving zinc metabolism and distribution in biological systems.
Biology: Employed in the study of zinc’s role in enzymatic functions and cellular processes.
Medicine: Zinc-64 is used in the production of copper-64, a radioisotope with diagnostic and therapeutic applications in nuclear medicine.
Mécanisme D'action
Zinc-64 exerts its effects through its role as a structural, catalytic, and regulatory element in various biological processes. It is an essential component of many enzymes, including those involved in protein synthesis and cell division . Zinc-64 also plays a crucial role in maintaining the structural integrity of proteins and cellular membranes . In nuclear medicine, zinc-64 is used to produce copper-64, which targets specific molecular pathways for diagnostic and therapeutic purposes .
Comparaison Avec Des Composés Similaires
- Zinc-66
- Zinc-67
- Zinc-68
- Zinc-70
Comparison: Zinc-64 is unique among its isotopes due to its higher natural abundance and its role in the production of copper-64 . While other zinc isotopes also have applications in scientific research and industry, zinc-64’s specific properties make it particularly valuable in nuclear medicine and biological studies .
Propriétés
Numéro CAS |
14378-32-6 |
|---|---|
Formule moléculaire |
C11H18N4O5 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





